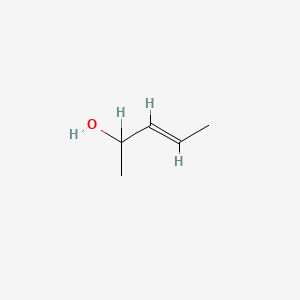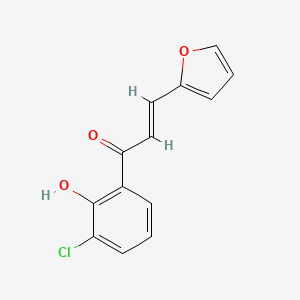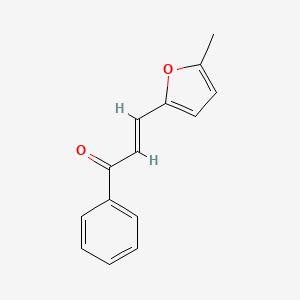
N-Methoxy-N-methyl-2-(naphthalen-1-yl)acetamide
Vue d'ensemble
Description
N-Methoxy-N-methyl-2-(naphthalen-1-yl)acetamide, also known as MNA, is a synthetic organic compound that is widely used in scientific research. MNA is a versatile compound and has been used in a variety of applications, ranging from drug delivery to biochemistry and physiology research. MNA is a relatively stable compound and is relatively easy to synthesize and store.
Mécanisme D'action
Target of Action
N-Methoxy-N-methyl-2-(naphthalen-1-yl)acetamide, also known as MMN-1 , is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research and industryIt has been screened for its antibacterial activity against gram-positive bacteria (staphylococcus aureus, streptococcus pyogenes) and gram-negative bacteria (escherichia coli, pseudomonas aeruginosa) .
Mode of Action
Given its antibacterial activity, it can be inferred that it interacts with bacterial cells, possibly disrupting essential cellular processes, leading to their death .
Biochemical Pathways
Considering its antibacterial properties, it may interfere with bacterial cell wall synthesis or other vital processes, leading to bacterial cell death .
Result of Action
It has been shown to exhibit antibacterial activity against certain strains of bacteria , suggesting that it may lead to bacterial cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-Methoxy-N-methyl-2-(naphthalen-1-yl)acetamide has several advantages for laboratory experiments. It is relatively stable and can be synthesized and stored easily. It is also relatively non-toxic and can be used in a variety of biochemical and physiological studies. However, this compound is not suitable for use in clinical trials due to its relatively low solubility in water and its relatively low bioavailability.
Orientations Futures
N-Methoxy-N-methyl-2-(naphthalen-1-yl)acetamide has a wide range of potential applications in scientific research. It could be used to develop new drug delivery systems, to study the structure and function of proteins and DNA, to study the effects of drugs on cellular processes, and to study the effects of drugs on the immune system. Additionally, this compound could be used to study the effects of drugs on cancer cells, as well as to study the effects of drugs on the nervous system. Furthermore, this compound could be used to study the effects of drugs on the endocrine system, as well as to study the effects of drugs on the cardiovascular system. Finally, this compound could be used to study the effects of drugs on the reproductive system.
Applications De Recherche Scientifique
N-Methoxy-N-methyl-2-(naphthalen-1-yl)acetamide has a wide variety of applications in scientific research. It has been used as a drug delivery system, as a substrate for enzymes, as a probe for protein-protein interactions, and as a model system for studying the structure and function of proteins. This compound has also been used to study the structure and function of DNA, as well as to study the effects of drugs on cellular processes.
Propriétés
IUPAC Name |
N-methoxy-N-methyl-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-15(17-2)14(16)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZQSOJLFJCYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC=CC2=CC=CC=C21)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6325365.png)








